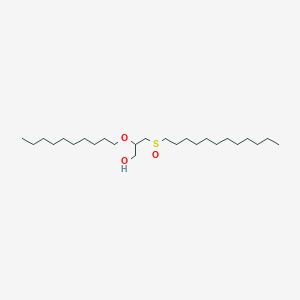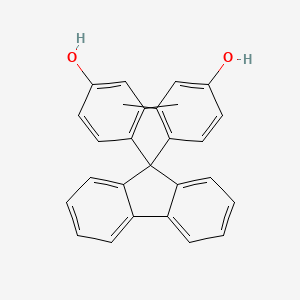
Phenol, 4,4'-9H-fluoren-9-ylidenebis[3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] is a complex organic compound characterized by its unique structure, which includes a fluorenylidene core linked to phenol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] typically involves multiple steps. One common method includes the reaction of fluorenone with phenol derivatives under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the fluorenylidene linkage .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product with the desired specifications .
Analyse Chemischer Reaktionen
Types of Reactions: Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene group to a more saturated form.
Substitution: Electrophilic substitution reactions can occur on the phenol rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated phenol derivatives .
Wissenschaftliche Forschungsanwendungen
Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in drug delivery systems.
Industry: It is used in the development of advanced materials, including polymers and optoelectronic devices.
Wirkmechanismus
The mechanism of action of Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] involves its interaction with specific molecular targets. The fluorenylidene core can interact with various biological molecules, influencing pathways related to cellular signaling and metabolism. The phenol groups can participate in hydrogen bonding and other interactions, further modulating the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: This compound shares a similar fluorenylidene core but differs in its phenylthiophene groups.
4,4’-(9H-fluoren-9-ylidene)bis(2-fluorophenol): This compound has fluorinated phenol groups, which can alter its chemical properties and reactivity.
Uniqueness: Phenol, 4,4’-9H-fluoren-9-ylidenebis[3-methyl-] is unique due to its specific combination of a fluorenylidene core and phenol groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
167953-74-4 |
|---|---|
Molekularformel |
C27H22O2 |
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
4-[9-(4-hydroxy-2-methylphenyl)fluoren-9-yl]-3-methylphenol |
InChI |
InChI=1S/C27H22O2/c1-17-15-19(28)11-13-23(17)27(24-14-12-20(29)16-18(24)2)25-9-5-3-7-21(25)22-8-4-6-10-26(22)27/h3-16,28-29H,1-2H3 |
InChI-Schlüssel |
KBKLXLYSUOMJQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)O)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=C(C=C(C=C5)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Indole, 2,3-dihydro-3-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12567575.png)

![tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane](/img/structure/B12567596.png)
![N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B12567602.png)
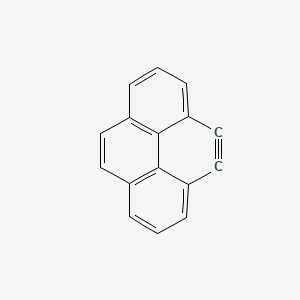
![N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline](/img/structure/B12567608.png)
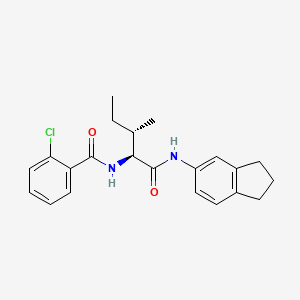
![1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]-](/img/structure/B12567613.png)
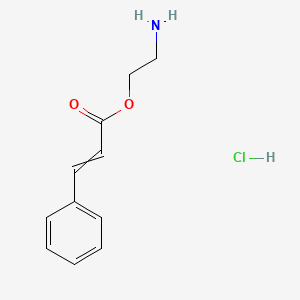
![Ethyl bicyclo[2.2.1]hepta-2,5-diene-2-sulfonate](/img/structure/B12567632.png)
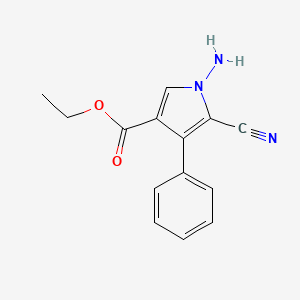
![(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexan-1-amine](/img/structure/B12567640.png)
